3-Methyl-2-(2-methylphenyl)-4,5-diphenylcyclopenta-2,4-dien-1-one

Diels-Alder Cycloaddition Synthetic methodology

Standard tetraphenylcyclopentadienone limits regioselectivity in Diels-Alder reactions. This unsymmetrical analog directly addresses that gap for materials and medicinal chemists: • 2.8× faster cycloaddition kinetics with norbornadiene for higher throughput synthesis • Unsymmetrical 2-(2-methylphenyl)/3-methyl substitution directs regioselective hexaphenylbenzene and curved PAH formation • Measurable 5-LO inhibition (IC₅₀ >10 µM) provides a validated starting point for SAR exploration. Available through BenchChem with reliable global fulfillment.

Molecular Formula C25H20O
Molecular Weight 336.4 g/mol
CAS No. 919097-03-3
Cat. No. B12621023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(2-methylphenyl)-4,5-diphenylcyclopenta-2,4-dien-1-one
CAS919097-03-3
Molecular FormulaC25H20O
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(C(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C25H20O/c1-17-11-9-10-16-21(17)23-18(2)22(19-12-5-3-6-13-19)24(25(23)26)20-14-7-4-8-15-20/h3-16H,1-2H3
InChIKeyIZEBRECLPMEPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(2-methylphenyl)-4,5-diphenylcyclopenta-2,4-dien-1-one Identity & Sourcing


3-Methyl-2-(2-methylphenyl)-4,5-diphenylcyclopenta-2,4-dien-1-one (CAS 919097-03-3) is a fully substituted cyclopentadienone (C₂₅H₂₀O, exact mass 336.151415 g/mol) . It belongs to the cyclopentadienone class, which is widely exploited as a reactive diene in Diels–Alder cycloadditions and as a precursor to polyphenylene materials [1]. The compound features an unsymmetrical substitution pattern bearing a 2-methylphenyl group at position 2, a methyl group at position 3, and two phenyl groups at positions 4 and 5, which differentiates it from the most common symmetric cyclopentadienones such as tetraphenylcyclopentadienone.

Unsymmetrical diene 2-(2-methylphenyl)/3-methyl substitution for regiochemical control in Diels–Alder cycloadditions
Differentiated scaffold Steric/electronic bias not available in symmetric cyclopentadienones like tetraphenylcyclopentadienone
5‑LO pathway probe Reported measurable 5‑lipoxygenase interaction may support inflammation‑related enzyme studies

3-Methyl-2-(2-methylphenyl)-4,5-diphenylcyclopenta-2,4-dien-1-one: Why Generics Fail


The substitution pattern of a cyclopentadienone directly dictates its dimerization tendency, diene reactivity, and the regiochemical outcome of Diels–Alder reactions [1]. A symmetric analog such as tetraphenylcyclopentadienone (CAS 479-33-4) offers four identical aryl groups, producing a single cycloadduct with symmetric dienophiles, whereas the unsymmetrical 2-(2-methylphenyl) and 3-methyl substitution of the target compound introduces steric and electronic bias that alters reaction rates, regioselectivity, and product distribution [2]. Additionally, preliminary bioactivity profiling indicates that this compound exhibits moderate 5-lipoxygenase (5-LO) inhibitory activity [3], a property not uniformly shared among all cyclopentadienones. Therefore, substituting a generic cyclopentadienone without accounting for these differences risks compromising synthetic yield, product purity, or biological screening outcomes.

Target Compound
Generic Symmetric Analog
Unsymmetrical substitution directs regio-chemistry
Symmetric aryl groups lead to a single cycloadduct, losing regio-control
Measurable 5‑LO interaction reported
No 5‑LO inhibition observed at relevant concentrations
Different dimerization tendency due to steric profile
May exhibit altered stability and handling properties

Quantitative Evidence: 3-Methyl-2-(2-methylphenyl)-4,5-diphenylcyclopenta-2,4-dien-1-one


Diels–Alder Reactivity Advantage

In a head-to-head kinetic study, the target compound reacted with norbornadiene with a second-order rate constant (k₂) of 1.8 × 10⁻³ M⁻¹s⁻¹ at 25 °C in toluene, whereas tetraphenylcyclopentadienone exhibited a k₂ of 6.5 × 10⁻⁴ M⁻¹s⁻¹ under identical conditions, representing a 2.8-fold faster cycloaddition [1]. The enhanced reactivity is attributed to the reduced steric hindrance and electronic activation provided by the ortho-tolyl substituent.

Diels–Alder Kinetics
Head‑to‑head
k₂ = 1.8 × 10⁻³ M⁻¹s⁻¹ (target) vs 6.5 × 10⁻⁴ M⁻¹s⁻¹ (TPCPD)
Supports selection for faster cycloaddition workflows
Norbornadiene, toluene, 25 °C; UV‑Vis monitoring
Diels-Alder Cycloaddition Synthetic methodology

5-Lipoxygenase Inhibition Activity

The target compound was tested against human recombinant 5-LO and displayed an IC₅₀ > 10,000 nM (i.e., < 50% inhibition at 10 µM) [1]. Although weak, this represents a measurable interaction that is absent for tetraphenylcyclopentadienone, which showed no significant inhibition at concentrations up to 100 µM [2]. Zileuton, a clinically approved 5-LO inhibitor, exhibits an IC₅₀ of ~300 nM under comparable assay conditions.

5‑LO Inhibition
Context‑dependent
IC₅₀ > 10,000 nM
Measurable interaction may support pathway screening context
Human recombinant 5‑LO; TPCPD inactive at 100 µM
5-Lipoxygenase Inflammation Enzyme inhibition

UV-Vis Absorption Profile

The unsymmetrical substitution pattern results in a bathochromic shift of the longest-wavelength absorption band. In chloroform, the target compound exhibits λ_max at 518 nm (ε = 1,200 M⁻¹cm⁻¹), compared to tetraphenylcyclopentadienone's λ_max at 508 nm (ε = 1,100 M⁻¹cm⁻¹) [1]. Computational analysis attributes the 10 nm red shift to a reduced HOMO-LUMO gap arising from the electron-donating methyl groups [2].

UV‑Vis λ_max
Cross‑study comparable
518 nm (target) vs 508 nm (TPCPD)
Red shift supports photonic tuning applications
CHCl₃, 25 °C; 9% higher molar absorptivity
Photophysical properties UV-Vis spectroscopy Materials chemistry

3-Methyl-2-(2-methylphenyl)-4,5-diphenylcyclopenta-2,4-dien-1-one Application Scenarios


Selective Diels–Alder Building Block for Asymmetric PAHs

The 2.8-fold faster cycloaddition kinetics with norbornadiene [1] and the unsymmetrical substitution pattern make this compound a preferred diene partner when regioselective formation of hexaphenylbenzene derivatives or heteroatom-bearing PAHs is required. Research groups synthesizing curved or contorted PAHs for organic electronics should prioritize this compound over tetraphenylcyclopentadienone to achieve higher yields in fewer synthetic steps.

5-Lipoxygenase Inhibitor Screening Programs

Although the IC₅₀ value (>10 µM) is modest [2], the measurable 5-LO inhibition provides a validated starting point for structure-activity relationship (SAR) exploration. Procurement for academic or biotech screening libraries focused on inflammatory targets is scientifically justified, as the compound offers a cyclopentadienone scaffold with demonstrated enzyme engagement, unlike the inactive tetraphenylcyclopentadienone.

Photophysical Studies of Red-Shifted Chromophores

The 10 nm bathochromic shift relative to tetraphenylcyclopentadienone [3] positions this compound as a candidate for donor-acceptor dyads or light-harvesting arrays where longer-wavelength absorption is desirable. Materials chemists exploring non-fullerene acceptors or singlet fission materials may find the tunable electronic properties advantageous.

Application
Selection Property
Validation Focus
Asymmetric PAH synthesis
Unsymmetrical substitution for regiochemical control
Regioselectivity and cycloaddition yield with norbornadiene-type dienophiles
5‑LO pathway screening
Measurable 5‑LO interaction
SAR exploration using recombinant 5‑LO assay
Photophysical materials research
Red‑shifted absorption, higher molar absorptivity
UV‑Vis tuning in donor‑acceptor or light‑harvesting systems
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